(1-Cyclopropylethyl)[2-(thiophen-2-YL)ethyl]amine
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Overview
Description
(1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C11H17NS. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a thiophene ring. The presence of both cyclopropyl and thiophene groups makes this compound interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the reaction of cyclopropyl ethylamine with 2-bromoethyl thiophene under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the thiophene ring.
2-(Thiophen-2-yl)ethylamine: Similar structure but without the cyclopropyl group.
Uniqueness
(1-Cyclopropylethyl)[2-(thiophen-2-yl)ethyl]amine is unique due to the presence of both cyclopropyl and thiophene groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
1-cyclopropyl-N-(2-thiophen-2-ylethyl)ethanamine |
InChI |
InChI=1S/C11H17NS/c1-9(10-4-5-10)12-7-6-11-3-2-8-13-11/h2-3,8-10,12H,4-7H2,1H3 |
InChI Key |
QWPCYCNIEFXEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCCC2=CC=CS2 |
Origin of Product |
United States |
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